(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-methoxybenzylidene and a thiazolidinone precursor under specific reaction conditions. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(3-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H12BrNO2S2 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12BrNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
InChI Key |
VUSLUXGKEGVRMG-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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